molecular formula C13H23NO3 B3098405 tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate CAS No. 1335042-28-8

tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

Cat. No.: B3098405
CAS No.: 1335042-28-8
M. Wt: 241.33 g/mol
InChI Key: OFUFLFMPZVVWTK-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate (CAS 1335042-28-8) is a synthetic carbamate ester with the molecular formula C13H23NO3 and an average molecular weight of 241.33 g/mol . This compound serves as a valuable building block in organic synthesis and pharmaceutical research. Its structure features a cyclohexyl ring and a tert-butoxycarbonyl (Boc) protected amine, which is a crucial and widely used protecting group for amines in multi-step synthetic sequences . The additional 2-oxoethyl (aldehyde) moiety provides a reactive handle for further chemical modifications, making this molecule a versatile intermediate for constructing more complex structures. This compound is cited in patent literature for the research and development of modulators for dopamine receptors (such as D3 and D2 subtypes) . These receptors are significant targets for treating central nervous system disorders, indicating this compound's potential application in developing therapies for conditions like schizophrenia, drug abuse, and dyskinetic disorders . Furthermore, closely related structural analogs have been identified as inhibitors of cathepsin K, a protease involved in osteoclastic bone resorption, suggesting potential research applications in areas like osteoporosis . Researchers value this chemical for its utility in probing biological pathways and as a key precursor in medicinal chemistry programs. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-13(9-10-15)7-5-4-6-8-13/h10H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUFLFMPZVVWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335042-28-8
Record name tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with 1-(2-oxoethyl)cyclohexane under specific reaction conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce alcohol derivatives .

Scientific Research Applications

tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula CAS Number Key Structural Difference Similarity Score Reference
tert-Butyl (3-oxocyclohexyl)carbamate C₁₁H₁₉NO₃ 154748-49-9 3-oxocyclohexyl vs. 1-(2-oxoethyl)cyclohexyl 0.98
tert-Butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate C₁₃H₂₅NO₃ 73805-97-7 2-hydroxyethyl vs. 2-oxoethyl substituent N/A
tert-Butyl (3-oxocyclopentyl)carbamate C₁₀H₁₇NO₃ 885280-38-6 Cyclopentyl core vs. cyclohexyl 1.00
tert-Butyl N-[1-(2-oxoethyl)cyclopentyl]carbamate C₁₂H₂₁NO₃ 1335042-79-9 Cyclopentyl core vs. cyclohexyl N/A
tert-Butyl N-[1-(2-methoxy-3-methylphenyl)-2-oxoethyl]carbamate C₁₅H₂₁NO₄ 2229273-78-1 Aromatic phenyl substitution N/A

Notes:

  • The 2-oxoethyl group in the target compound introduces a reactive ketone, enabling further functionalization (e.g., nucleophilic additions), unlike the 2-hydroxyethyl analog (), which is less reactive due to its alcohol group .

Yield Trends :

  • Boc protections typically achieve high yields (71–98%, ), though substituent steric effects may reduce efficiency.
  • Oxidation steps (e.g., alcohol to ketone) often yield 70–85% depending on substrate complexity .
Physicochemical Properties
  • Solubility: The 2-oxoethyl group increases polarity compared to non-ketone analogs, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetone) .
  • Stability : The Boc group confers resistance to hydrolysis under basic conditions, whereas the ketone may render the compound prone to nucleophilic attack .
Pharmacological and Application Insights
  • Medicinal Chemistry : The ketone functionality allows conjugation with hydrazines or hydroxylamines to form hydrazones or oximes, useful in prodrug design (e.g., ’s kinase inhibitors) .
  • Comparative Bioactivity: Hydroxyethyl analogs () may exhibit lower receptor-binding potency due to reduced electrophilicity.

Biological Activity

tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate is a synthetic compound notable for its unique structural features, including a tert-butyl group and a cyclohexane ring with a ketone functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the field of drug development.

  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of bioactive compounds. It is involved in various chemical reactions including:

  • Amination
  • Reduction
  • Esterification
    These reactions contribute to the formation of pharmacologically relevant structures, enhancing the compound's therapeutic potential.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antibacterial applications. It has been reported to have a wide spectrum of antibacterial properties, making it a candidate for further drug development.

Table 1: Biological Activity Overview

Activity TypeDescriptionReferences
AntibacterialExhibits broad-spectrum antibacterial activity
PharmacologicalIntermediate in synthesis of active compounds
Synthetic UtilityUsed in organic synthesis

Case Studies and Research Findings

Recent studies have explored the compound's potential as an antibiotic and its effectiveness against various bacterial strains.

  • Antibacterial Efficacy : In a study published by Benchchem, the compound demonstrated strong activity against Gram-positive and Gram-negative bacteria, suggesting its utility as a broad-spectrum antibiotic.
  • Synthesis Applications : Research highlighted its role in synthesizing ceftolozane, an important antibiotic used to treat complicated infections. The efficiency of this synthesis process underscores the compound's relevance in pharmaceutical chemistry .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound indicate favorable absorption and bioavailability profiles when used as an intermediate in drug formulations .

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 4.5–5.0 ppm (carbamate NH), and δ 2.5–3.0 ppm (cyclohexyl and oxoethyl protons) confirm connectivity .
    • ¹³C NMR : Signals for the carbonyl (C=O) at ~155 ppm and tert-butyl carbons at ~28 ppm .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the cyclohexyl and oxoethyl moieties. Data collection at low temperatures (e.g., 100 K) improves resolution .

What computational methods are effective in predicting the reactivity of this compound in novel reactions?

Q. Advanced

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for reactions like nucleophilic additions or cyclizations .
  • Molecular Dynamics Simulations : Predict solvent effects and conformational stability, especially for the cyclohexyl ring .
  • Machine Learning : Train models on analogous carbamates to forecast regioselectivity in functionalization reactions .

How can contradictory data regarding the compound’s enzyme inhibition efficacy be systematically analyzed?

Q. Advanced

  • Structural Analog Comparison : Compare inhibitory activity with derivatives (e.g., tert-butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate) to identify substituent effects on binding .
  • Kinetic Studies : Measure IC₅₀ values under varied pH, temperature, and cofactor conditions to isolate confounding variables .
  • Theoretical Alignment : Reconcile empirical results with docking simulations (e.g., AutoDock Vina) to validate hypothesized binding modes .

What strategies are employed to optimize the stereoselective synthesis of derivatives of this compound?

Q. Advanced

  • Chiral Catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to control stereochemistry at the cyclohexyl or oxoethyl positions .
  • Dynamic Kinetic Resolution : Exploit reversible ring-opening of intermediates to favor enantiomerically pure products .
  • Crystallization-Induced Diastereomer Transformation : Separate diastereomers via selective crystallization using chiral resolving agents .

What are the key considerations for handling this compound safely in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How does the compound’s carbamate group influence its stability under acidic or basic conditions?

Q. Advanced

  • Acidic Hydrolysis : The tert-butyl carbamate undergoes cleavage in strong acids (e.g., HCl/dioxane) to release NH₂ groups, with kinetics monitored via HPLC .
  • Basic Conditions : Stable in mild bases (pH < 10) but degrades in strong alkalis (e.g., NaOH/MeOH), forming cyclohexylamine derivatives. Stability studies using TGA/DSC can quantify decomposition thresholds .

What role does the cyclohexyl moiety play in modulating the compound’s biological activity?

Q. Advanced

  • Conformational Rigidity : The chair conformation of cyclohexane restricts rotational freedom, enhancing binding specificity to enzyme active sites .
  • Hydrophobic Interactions : The cyclohexyl group increases lipophilicity, improving membrane permeability in cellular assays (logP calculated via ChemDraw) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
Reactant of Route 2
tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate

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